(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one
Overview
Description
This compound has shown promise in preclinical studies for its potential to mitigate amyloid beta oligomer-induced synaptic dysfunction, which is a key factor in the progression of Alzheimer’s disease . BMS-984923 is characterized by its ability to block the interaction between amyloid beta oligomers and cellular prion protein without affecting normal glutamate signaling .
Preparation Methods
The synthesis of BMS-984923 involves several steps, including the formation of the oxazolidinone ring and the introduction of the phenylethynyl and chlorophenyl groups. The synthetic route typically starts with the preparation of the oxazolidinone core, followed by the addition of the phenylethynyl group through a palladium-catalyzed coupling reaction.
Chemical Reactions Analysis
BMS-984923 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on BMS-984923, potentially altering its biological activity.
Substitution: The phenylethynyl and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-984923 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a tool to study the modulation of mGluR5 and its interactions with other proteins.
Biology: BMS-984923 is used in preclinical studies to investigate its effects on synaptic function and neuroprotection in models of Alzheimer’s disease
Medicine: The compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to block amyloid beta oligomer-induced toxicity
Mechanism of Action
BMS-984923 exerts its effects by acting as a silent allosteric modulator of mGluR5. It blocks the interaction between amyloid beta oligomers and cellular prion protein, which prevents the pathological signaling that leads to synaptic dysfunction and neurodegeneration . The compound does not affect normal glutamate signaling, making it a selective and potentially safer therapeutic option . The molecular targets involved include mGluR5 and cellular prion protein, and the pathways affected involve calcium signaling and protein kinase C activation .
Comparison with Similar Compounds
BMS-984923 is unique in its ability to selectively block amyloid beta oligomer-induced toxicity without affecting normal glutamate signaling. Similar compounds include:
CDPPB: Another mGluR5 modulator, but it primarily affects glutamate signaling and has different pharmacological properties.
CTEP: A negative allosteric modulator of mGluR5 that has shown efficacy in reversing amyloid pathology and improving cognitive function in preclinical models.
BMS-984923 stands out due to its selective inhibition of pathological signaling pathways without interfering with normal physiological processes .
Properties
IUPAC Name |
(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVUQJOKDFLAL-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@@H]3[C@H](OC(=O)N3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375752-78-5 | |
Record name | BMS-984923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375752785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-984923 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1803DK5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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